3,5-Dimethyloctan-1-ol

Catalog No.
S13978856
CAS No.
19781-08-9
M.F
C10H22O
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyloctan-1-ol

CAS Number

19781-08-9

Product Name

3,5-Dimethyloctan-1-ol

IUPAC Name

3,5-dimethyloctan-1-ol

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C10H22O/c1-4-5-9(2)8-10(3)6-7-11/h9-11H,4-8H2,1-3H3

InChI Key

DJHNRHOPRVNXHR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)CCO

3,5-Dimethyloctan-1-ol is a branched-chain alcohol with the molecular formula C10H22OC_{10}H_{22}O. It features a hydroxyl group (-OH) attached to the first carbon of an octane chain that has two methyl groups at the 3 and 5 positions. This structural arrangement contributes to its unique physical and chemical properties, including its solubility characteristics and reactivity. The compound typically appears as a colorless liquid with a mild odor, making it suitable for various applications in the chemical and fragrance industries.

  • Oxidation: The compound can be oxidized to produce 3,5-dimethyl-4-octanone using oxidizing agents such as chromium trioxide or potassium permanganate under acidic conditions.
  • Reduction: It can be reduced to form alkanes through strong reducing agents like lithium aluminum hydride in dry ether.
  • Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents, such as thionyl chloride, converting it into an alkyl halide.

These reactions highlight the compound's versatility in organic synthesis.

Several methods are available for synthesizing 3,5-dimethyloctan-1-ol:

  • Hydroformylation: This method involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes that can be subsequently reduced to alcohols.
  • Reduction of Ketones: The compound can also be synthesized by reducing the corresponding ketone (3,5-dimethyl-4-octanone) using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of appropriate precursors can yield 3,5-dimethyloctan-1-ol efficiently.

These methods provide flexibility depending on the desired scale and purity of the final product.

3,5-Dimethyloctan-1-ol is utilized across various industries:

  • Fragrance Industry: Due to its pleasant scent, it is often used in perfumes and cosmetics.
  • Chemical Synthesis: It serves as an intermediate in the production of other chemicals and pharmaceuticals.
  • Biocides and Preservatives: Its potential antimicrobial properties make it a candidate for use in formulations aimed at preventing microbial growth.

These applications underscore its importance in both consumer products and industrial processes.

Studies on the interactions of 3,5-dimethyloctan-1-ol with biological systems indicate that it may influence enzyme activity and receptor interactions. These interactions could affect metabolic pathways within organisms, suggesting potential therapeutic uses or implications for safety assessments when used in consumer products. Further research is needed to fully elucidate these interactions and their consequences.

Several compounds share structural similarities with 3,5-dimethyloctan-1-ol:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-4-octanolOne less methyl groupLess branched structure
2-Methyl-3-octanolDifferent methyl positionVaries in reactivity due to position change
4-OctanolLacks additional methyl groupsSimpler structure affecting physical properties
3,7-Dimethyloctan-1-olMethyl groups at different positionsMay have distinct biological activities

Uniqueness

The uniqueness of 3,5-dimethyloctan-1-ol lies in the specific positioning of its methyl groups at the 3 and 5 positions. This arrangement influences its chemical reactivity and physical properties compared to similar compounds. Its branched structure contributes to lower boiling points and enhanced solubility characteristics that may not be present in linear or less branched counterparts.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

158.167065321 g/mol

Monoisotopic Mass

158.167065321 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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